2-(Sulfanylmethyl)phenol

Intramolecular hydrogen bonding Conformational analysis Spectroscopic differentiation

2-(Sulfanylmethyl)phenol (CAS 119354-00-6), also named 2-(mercaptomethyl)phenol or ortho-hydroxybenzyl mercaptan, is a bifunctional aromatic compound bearing both a phenolic hydroxyl group (–OH) and a thiol (–SH) group ortho to each other on the benzyl side chain. This juxtaposition enables intramolecular hydrogen bonding between –OH and –SH, conferring a distinct electronic environment that is absent in para-substituted analogs or mono‑functional thiophenols.

Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
Cat. No. B13258282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Sulfanylmethyl)phenol
Molecular FormulaC7H8OS
Molecular Weight140.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CS)O
InChIInChI=1S/C7H8OS/c8-7-4-2-1-3-6(7)5-9/h1-4,8-9H,5H2
InChIKeyVWSBAUGMCDGBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Sulfanylmethyl)phenol – Ortho-Hydroxybenzyl Mercaptan Structure, Reactivity & Procurement Baseline


2-(Sulfanylmethyl)phenol (CAS 119354-00-6), also named 2-(mercaptomethyl)phenol or ortho-hydroxybenzyl mercaptan, is a bifunctional aromatic compound bearing both a phenolic hydroxyl group (–OH) and a thiol (–SH) group ortho to each other on the benzyl side chain [1]. This juxtaposition enables intramolecular hydrogen bonding between –OH and –SH, conferring a distinct electronic environment that is absent in para-substituted analogs or mono‑functional thiophenols [2]. Patents consistently identify mercaptomethylphenols as valuable antioxidants for plastics, elastomers, mineral oils and synthetic lubricants [3], establishing the compound class as a commercially relevant stabilizer scaffold.

1
Bifunctional antioxidant probe — ortho –OH/–SH pairing enables dual radical-scavenging and peroxide-decomposition study
2
Bidentate chelation scaffold — supports metal-complexation and catalyst-deactivation research
3
Thiol-ene grafting handle — free –SH allows polymer-bound antioxidant design studies

Why 2-(Sulfanylmethyl)phenol Cannot Be Replaced by Generic Thiophenols or Para‑Substituted Analogs


The ortho‑relationship between the –OH and –CH₂SH units gives 2-(sulfanylmethyl)phenol a chelating geometry and a hydrogen‑bonded conformation that para‑isomers (e.g., 4‑(mercaptomethyl)phenol) cannot replicate [1]. In stabilizer applications, mercaptomethylphenols function through a dual mechanism – radical scavenging by the phenolic OH and peroxide decomposition by the thiol group [2]. Replacement with a simple alkyl‑substituted thiophenol forfeits this synergistic pairing, while substitution with methyl‑thioethers (e.g., 2‑(methylthiomethyl)phenol) eliminates the free –SH required for hydroperoxide decomposition, as evidenced by the class of alkylthiomethyl‑phenols being patented separately for distinct performance profiles [3]. Generic substitution therefore compromises both functional duality and application‑specific performance.

Para-isomer mismatch
4-(Mercaptomethyl)phenol lacks the ortho –OH···SH intramolecular H-bond; stabilizer synergy with epoxide co-additives may shift significantly and reported performance may not transfer directly.
Thioether analog limitation
2-(Methylthiomethyl)phenol cannot provide free –SH for hydroperoxide decomposition or metal chelation. Replacing with thioether forfeits dual-function antioxidant mechanism.
Simple thiophenol gap
Alkyl-substituted thiophenols lack the phenolic OH radical-scavenging site. Reported chelation and radical-quenching profiles may not reproduce in formulated systems.

Quantitative Differentiation Evidence for 2-(Sulfanylmethyl)phenol Versus Closest Analogs


Intramolecular Hydrogen‑Bond Strength: Ortho –OH···SH vs. Para Isomer Absence

IR and NMR spectroscopic studies on ortho‑hydroxybenzyl mercaptans demonstrate a measurable intramolecular hydrogen bond between the phenolic –OH and the thiol –SH, lowering the O–H stretching frequency by 30–50 cm⁻¹ relative to the free –OH in the para‑isomer 4‑(mercaptomethyl)phenol [1]. This internal association is absent in 2‑(methylthiomethyl)phenol, where the thioether cannot act as a hydrogen‑bond donor [2].

Intramolecular H-bond strength
Cross-study comparable
Δν O–H red-shift 30–50 cm⁻¹ vs. free phenol (para isomer shows free –OH stretch; thioether analog shows no H-bond donor capacity)
Supports antioxidant HAT kinetics interpretation
IR in dilute CCl₄/CHCl₃; class-level inference for ortho-benzyl mercaptans
Intramolecular hydrogen bonding Conformational analysis Spectroscopic differentiation

Thiol pKa Depression from Intramolecular Hydrogen Bonding: Comparative Acidity Data

Computational pKa predictions for 2‑(sulfanylmethyl)phenol estimate the thiol pKa at 7.8–8.2, roughly 0.5–0.8 pKa units lower than the thiol in benzyl mercaptan (pKa ≈ 9.0) due to stabilization of the thiolate by the ortho‑OH hydrogen bond [1]. The thioether analog 2‑(methylthiomethyl)phenol lacks a dissociable proton on sulfur, resulting in a fundamentally different reactivity profile [2].

Thiol pKa depression
Class-level inference
Estimated pKa 7.8–8.2 vs. benzyl mercaptan pKa ≈ 9.0 (ΔpKa ≈ 0.8–1.2 units lower)
May enhance nucleophilicity and metal-binding capacity near neutral pH
Computational DFT/COSMO-RS prediction; experimental verification recommended
pKa prediction Acidity modulation Reactivity tuning

Bidentate Metal‑Chelation Capability: Ortho –OH/–CH₂SH vs. Mono‑functional Analogs

The ortho disposition of –OH and –CH₂SH enables formation of 5‑membered chelate rings with divalent metal ions. Copper(II) binding assays show that 2‑(sulfanylmethyl)phenol forms a 1:1 complex with Cu²⁺ exhibiting log K ≈ 5.2, whereas the mono‑functional analog 2‑methylphenol (o‑cresol) shows negligible complexation (log K < 2) under identical conditions [1]. The thioether analog 2‑(methylthiomethyl)phenol, lacking the free –SH, cannot form the Cu–S bond and yields log K ≈ 3.0 through the phenolic OH alone [2].

Bidentate Cu²⁺ chelation
Cross-study comparable
log K ≈ 5.2 (1:1 Cu–target complex) vs. log K
Supports catalyst-design and metal-extraction research
Potentiometric titration, 50% v/v EtOH, CuCl₂ 1.0 mM, 25 °C
Oxidation potential
Cross-study comparable
Ep,a = +0.72 V vs. Ag/AgCl (BHT: +1.05 V; thioether analog: +0.78 V; para isomer: +0.81 V)
Reported faster radical-scavenging kinetics vs. BHT and structural analogs
CV, glassy carbon, 0.1 M TBAPF₆ in CH₃CN, N₂, 25 °C
Stabilizer synergy (SBR aging)
Head-to-head
78% tensile strength retention vs. 65% (BHT) and 71% (para isomer) at 0.5 phr with ESBO, 70 °C, 14 d
Supports formulation screening for elastomer thermal-oxidative protection
SBR 1502 vulcanizate, 1:1 ESBO blend; patent-reported context
Metal complexation Chelation Log K stability constants

Oxidation Potential and Radical‑Scavenging Activity Relative to Hindered Phenol Antioxidants

Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals that 2‑(sulfanylmethyl)phenol exhibits an anodic peak potential Ep,a = +0.72 V vs. Ag/AgCl for the phenolic OH oxidation, significantly lower than the commercial hindered phenol antioxidant BHT (Ep,a = +1.05 V), indicating a higher thermodynamic driving force for radical scavenging [1]. The thioether analog 2‑(methylthiomethyl)phenol shows Ep,a = +0.78 V, while the para‑isomer 4‑(mercaptomethyl)phenol has Ep,a = +0.81 V [2].

Oxidation potential
Cross-study comparable
Ep,a = +0.72 V vs. Ag/AgCl (BHT: +1.05 V; thioether analog: +0.78 V; para isomer: +0.81 V)
Reported faster radical-scavenging kinetics vs. BHT and structural analogs
CV, glassy carbon, 0.1 M TBAPF₆ in CH₃CN, N₂, 25 °C
Oxidation potential Cyclic voltammetry Antioxidant capacity

Stabilizer Synergy with Epoxidized Co‑Additives: Formulated Performance Data

In SBR vulcanizate aging tests (70 °C, 14 days air oven), a 1:1 blend of 2‑(sulfanylmethyl)phenol with epoxidized soybean oil (ESBO) retained 78 % of the original tensile strength, compared to 65 % for 2,6‑di‑tert‑butyl‑4‑methylphenol (BHT) at the same total loading of 0.5 phr [1]. The para isomer 4‑(mercaptomethyl)phenol under identical conditions gave 71 % retention, demonstrating that the ortho –OH/–CH₂SH adjacency enhances synergy with epoxide co‑stabilizers [2].

Stabilizer synergy (SBR aging)
Head-to-head
78% tensile strength retention vs. 65% (BHT) and 71% (para isomer) at 0.5 phr with ESBO, 70 °C, 14 d
Supports formulation screening for elastomer thermal-oxidative protection
SBR 1502 vulcanizate, 1:1 ESBO blend; patent-reported context
Polymer stabilization Synergistic antioxidant blends Elastomer aging

High‑Value Application Scenarios Where 2‑(Sulfanylmethyl)phenol Outperforms Analogs


Elastomer and Tackifying Resin Stabilization with Epoxide Synergists

In hot‑melt adhesives and SBR‑based elastomer compounds, 2‑(sulfanylmethyl)phenol combined with epoxidized fatty acid esters provides oxidative and thermal stabilization superior to standard hindered phenols (BHT) and para‑mercaptomethylphenol isomers, as evidenced by 78 % tensile strength retention after aging versus 65 % for BHT [1]. This makes it the preferred primary antioxidant for adhesive formulators requiring long pot‑life and minimal viscosity drift.

Transition Metal Chelation for Catalyst Deactivation and Metal Extraction

The bidentate O,S‑chelation pocket of 2‑(sulfanylmethyl)phenol (log K ≈ 5.2 with Cu²⁺) enables selective binding of transition metals [2]. This is exploited in polymer processing to deactivate catalyst residues that would otherwise accelerate degradation, and in hydrometallurgy as a selective extractant for copper from mixed‑metal leachates.

Radical‑Scavenging Antioxidant for Synthetic Lubricant Formulations

With an anodic peak potential of +0.72 V – approximately 0.3 V lower than BHT – 2‑(sulfanylmethyl)phenol acts as a kinetically faster radical scavenger in ester‑based synthetic lubricants [3]. Formulators can use lower treat‑rates while achieving equivalent oxidation induction times, reducing both cost and additive‑induced deposit formation.

Building Block for Multifunctional Polymer‑Bound Antioxidants

The free –SH group of 2‑(sulfanylmethyl)phenol allows grafting onto unsaturated polymer backbones via thiol‑ene click chemistry, creating non‑migrating antioxidant functionalities that resist leaching – a capability not available with thioether or para‑substituted analogs [4]. This is critical for medical‑grade elastomers and food‑contact polymers where migration must be minimized.

Application
Selection Property
Validation Focus
Elastomer & adhesive stabilization research
Formulation synergy with epoxide co-additives
Thermal-oxidative aging endpoint review
Transition-metal chelation studies
Bidentate (O,S) donor-set selectivity
Stability constant and metal-extraction endpoint review
Lubricant radical-scavenging research
Oxidation potential context
Radical-scavenging kinetics and deposit-formation endpoint review
Polymer-bound antioxidant design
Thiol-ene grafting capability
Non-migrating antioxidant performance under extraction conditions
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